![molecular formula C8H12N2O4 B061810 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene CAS No. 169525-06-8](/img/structure/B61810.png)
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitro compound that is commonly used as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not well understood. However, it is believed that the compound may act as a radical initiator or a nitroalkene. This suggests that the compound may have potential applications in organic synthesis and polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. However, it is known that the compound is toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle this compound with caution and follow appropriate safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene in lab experiments is its unique properties, which make it a useful precursor for the synthesis of various organic compounds. However, the compound is also toxic and can pose a safety risk if not handled properly. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. One potential area of research is the development of new synthetic methods for the compound that are more efficient and sustainable. Additionally, the compound's potential applications in the development of new materials, such as liquid crystals and organic semiconductors, could be further explored. Finally, the biochemical and physiological effects of the compound could be studied in more detail to better understand its potential toxicity and safety risks.
Synthesemethoden
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized through various methods. One of the commonly used methods is the nitration of 1,3-cyclohexadiene using a mixture of nitric acid and sulfuric acid. This method yields a mixture of isomers, including 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The compound can be further purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been used in various scientific research applications. It has been studied as a potential precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. Additionally, this compound has been studied for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
Eigenschaften
CAS-Nummer |
169525-06-8 |
---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
InChI-Schlüssel |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.